molecular formula C17H25N3O5S B2395311 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide CAS No. 2380173-63-5

2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide

Cat. No.: B2395311
CAS No.: 2380173-63-5
M. Wt: 383.46
InChI Key: QINXDPSVFZEXLP-UHFFFAOYSA-N
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Description

2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a cyclobutyl group, and a sulfamoyl phenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction involving an appropriate diene and dienophile.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through the reaction of the intermediate with sulfamoyl chloride under basic conditions.

    Formation of the Phenoxy Acetamide Moiety: The final step involves the reaction of the intermediate with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(1-Piperidin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide
  • 2-[4-[(1-Pyrrolidin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide

Uniqueness

2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different ring structures.

Properties

IUPAC Name

2-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c18-16(21)12-25-14-2-4-15(5-3-14)26(22,23)19-13-17(6-1-7-17)20-8-10-24-11-9-20/h2-5,19H,1,6-13H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINXDPSVFZEXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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